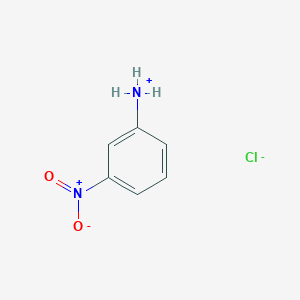

3-Nitroanilinium chloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(3-nitrophenyl)azanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2.ClH/c7-5-2-1-3-6(4-5)8(9)10;/h1-4H,7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWUUMDDHHPVSPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])[NH3+].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33240-96-9 | |

| Record name | Benzenamine, 3-nitro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33240-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aniline, m-nitro-, monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033240969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-nitroanilinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.732 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Nitroanilinium chloride chemical properties and structure

An In-depth Technical Guide to 3-Nitroanilinium Chloride: Chemical Properties and Structure

Introduction

This compound, an organic salt derived from 3-nitroaniline (B104315), is a significant chemical intermediate with the molecular formula C₆H₇ClN₂O₂.[1][2] It typically appears as a yellow solid.[2] This compound serves as a crucial precursor in various industrial syntheses, most notably in the manufacturing of azo dyes such as disperse yellow 5 and acid blue 29.[2][3] Its utility also extends to the fields of organic electronics and pharmacological research, where its derivatives have been investigated for potential antimicrobial and antifungal activities.[2] The specific placement of the nitro group at the meta position relative to the anilinium group imparts a distinct reactivity profile compared to its ortho and para isomers.[2] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and reactivity of this compound for researchers and professionals in chemistry and drug development.

Chemical Structure and Identifiers

The structure of this compound consists of a 3-nitrophenylammonium cation and a chloride anion. The protonation of the amino group of 3-nitroaniline by hydrochloric acid results in the formation of this salt.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (3-nitrophenyl)azanium;chloride[2] |

| Synonyms | 3-Nitroaniline hydrochloride, m-Nitroanilinium chloride[1][4] |

| CAS Number | 33240-96-9[1][4] |

| Molecular Formula | C₆H₇ClN₂O₂[1][2] |

| Molecular Weight | 174.58 g/mol [1][2] |

| InChI | InChI=1S/C6H6N2O2.ClH/c7-5-2-1-3-6(4-5)8(9)10;/h1-4H,7H2;1H[1][2] |

| InChIKey | FWUUMDDHHPVSPL-UHFFFAOYSA-N[1][2] |

| Canonical SMILES | C1=CC(=CC(=C1)--INVALID-LINK--[O-])[NH3+].[Cl-][2] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. Note that some properties, such as boiling point and pKa, are often reported for the parent compound, 3-nitroaniline, as the salt is prone to decomposition at high temperatures.

Table 2: Physicochemical Data for this compound

| Property | Value |

| Appearance | Yellow solid[2]; White to Orange to Green powder/crystal[5] |

| Melting Point | 225-227 °C[6] |

| Boiling Point | 307 °C at 760 mmHg (for 3-nitroaniline)[4][6] |

| Solubility | Soluble in Methanol[6]. Parent (3-nitroaniline) is slightly soluble in water (1.25 g/L).[7][8] |

| pKa | 2.466 at 25°C (for parent 3-nitroaniline)[7][8] |

| Vapor Pressure | 0.000745 mmHg at 25°C[4][6] |

Spectroscopic Data

The structural elucidation of this compound is routinely performed using a variety of spectroscopic techniques. Spectroscopic data for this compound are available in public databases such as PubChem and SpectraBase.[1][9]

Table 3: Spectroscopic Characterization Methods

| Technique | Description |

| ¹H NMR | Provides information on the chemical environment of hydrogen atoms, confirming the aromatic and anilinium protons. |

| ¹³C NMR | Identifies the carbon skeleton of the molecule, distinguishing between the different carbon atoms in the phenyl ring. |

| Infrared (IR) Spectroscopy | Reveals the presence of key functional groups, such as N-H stretches from the anilinium group, N=O stretches from the nitro group, and C=C stretches from the aromatic ring.[10] |

| UV-Vis Spectroscopy | Characterizes the electronic transitions within the molecule, which are influenced by the conjugated aromatic system and the nitro and anilinium substituents.[1] |

Synthesis and Reactivity

The synthesis of this compound is a straightforward acid-base reaction starting from its parent amine, 3-nitroaniline. The precursor, 3-nitroaniline, is commercially produced via the selective reduction of 1,3-dinitrobenzene (B52904).[3]

Logical Workflow for Synthesis

The overall synthesis is a two-step process starting from 1,3-dinitrobenzene. The first step is a selective reduction, followed by salt formation.

Experimental Protocols

Protocol 1: Synthesis of 3-Nitroaniline from 1,3-Dinitrobenzene

This protocol is based on the Zinin reaction, a common method for the selective reduction of a nitro group in dinitro-aromatic compounds.[2][11]

-

Preparation of Reducing Agent: Prepare a solution of sodium hydrogen sulfide (B99878) (NaSH) by treating an aqueous solution of sodium sulfide (Na₂S) with a stoichiometric amount of sodium bicarbonate (NaHCO₃) at a temperature below 20°C.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1,3-dinitrobenzene in methanol (B129727).

-

Reduction: Add the prepared sodium hydrogen sulfide solution dropwise to the solution of 1,3-dinitrobenzene while stirring. The reaction is exothermic and may require cooling to maintain a controlled temperature.

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, distill off the methanol. Pour the remaining aqueous mixture into ice-cold water to precipitate the crude 3-nitroaniline.

-

Purification: Collect the yellow precipitate by vacuum filtration and wash it thoroughly with cold water. The crude product can be further purified by recrystallization from a hot aqueous methanol solution to yield pure 3-nitroaniline.

Protocol 2: Synthesis of this compound

This protocol describes the acid-base reaction to form the anilinium salt.[2]

-

Dissolution: Dissolve a measured quantity of purified 3-nitroaniline in a minimal amount of a suitable solvent, such as methanol or ethanol.

-

Acidification: While stirring, slowly add a stoichiometric equivalent of concentrated hydrochloric acid to the solution.

-

Precipitation: The this compound salt will precipitate out of the solution upon addition of the acid. The process can be aided by cooling the mixture in an ice bath.

-

Isolation: Collect the resulting solid by vacuum filtration.

-

Drying: Wash the collected crystals with a small amount of a cold, non-polar solvent (e.g., diethyl ether) to remove any residual impurities and dry the product under vacuum.

Chemical Reactivity

The chemical behavior of this compound is dictated by the anilinium and nitro functional groups. The anilinium ion deactivates the aromatic ring towards electrophilic substitution. A key reaction of its parent amine, 3-nitroaniline, is its use as a coupling component in the synthesis of azo dyes. After diazotization of another aromatic amine, the resulting diazonium salt reacts with 3-nitroaniline to form a brightly colored azo compound.[2]

References

- 1. This compound | C6H7ClN2O2 | CID 12215133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound [smolecule.com]

- 3. 3-Nitroaniline - Wikipedia [en.wikipedia.org]

- 4. This compound | 33240-96-9 [chemnet.com]

- 5. 3-Nitroaniline Hydrochloride | 33240-96-9 | TCI AMERICA [tcichemicals.com]

- 6. lookchem.com [lookchem.com]

- 7. chembk.com [chembk.com]

- 8. 3-Nitroaniline price,buy 3-Nitroaniline - chemicalbook [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. 3-NITROANILINE HYDROCHLORIDE(33240-96-9) IR Spectrum [chemicalbook.com]

- 11. youtube.com [youtube.com]

An In-depth Technical Guide to the Synthesis of 3-Nitroanilinium Chloride from 1,3-Dinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-nitroanilinium chloride, a valuable intermediate in the production of dyes and various organic compounds, starting from 1,3-dinitrobenzene (B52904).[1] The core of this process lies in the selective reduction of one nitro group of the starting material, a classic transformation known as the Zinin reduction.[2][3][4][5] This document outlines the detailed experimental protocol, presents quantitative data in a structured format, and illustrates the synthetic workflow.

Reaction Principle and Stoichiometry

The synthesis is a two-step process. The first and most critical step is the selective reduction of 1,3-dinitrobenzene to 3-nitroaniline (B104315). This is effectively achieved using sodium sulfide (B99878) or ammonium (B1175870) sulfide as the reducing agent.[3][6] The reaction proceeds via the Zinin reduction mechanism, which is known for its ability to selectively reduce one nitro group in polynitro aromatic compounds.[2][3] The probable stoichiometry for the reduction of a nitroarene using sodium sulfide is as follows:

4 ArNO₂ + 6 S²⁻ + 7 H₂O → 4 ArNH₂ + 3 S₂O₃²⁻ + 6 OH⁻[2]

Following the successful reduction and purification of 3-nitroaniline, it is converted to its hydrochloride salt, this compound, by treatment with hydrochloric acid.[1][7]

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis, compiled from various experimental procedures.

Table 1: Reagent Quantities for the Synthesis of 3-Nitroaniline

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (Method 1)[7] | Quantity (Method 2)[8] |

| 1,3-Dinitrobenzene | C₆H₄N₂O₄ | 168.11 | 100 g | 6.7 g |

| Sodium Sulfide Nonahydrate | Na₂S·9H₂O | 240.18 | 245 g | - |

| Sodium Sulfide | Na₂S | 78.04 | - | 18 g |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | - | 6 g |

| Water | H₂O | 18.02 | 700 mL | 50 mL |

| Ethanol | C₂H₅OH | 46.07 | - | 50 mL |

| Methanol | CH₃OH | 32.04 | - | 120 mL |

Table 2: Physical and Chemical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |

| 1,3-Dinitrobenzene | C₆H₄N₂O₄ | 168.11 | 89.8 | Yellow crystalline powder[9] |

| 3-Nitroaniline | C₆H₅N₂O₂ | 138.12 | 114 | Yellow solid |

| This compound | C₆H₇ClN₂O₂ | 174.58 | 225-227 | White to Orange to Green powder to crystal[10] |

Detailed Experimental Protocols

Experiment 1: Synthesis of 3-Nitroaniline via Sodium Sulfide Reduction [7]

-

Preparation of the Reaction Mixture: In a 2-liter beaker equipped with a mechanical stirrer, heat 500 mL of water to 85°C.

-

Addition of 1,3-Dinitrobenzene: To the hot water, add 100 g of 1,3-dinitrobenzene with vigorous stirring to form an emulsion.

-

Preparation of Reducing Agent Solution: In a separate beaker, dissolve 245 g of crystallized sodium sulfide (Na₂S·9H₂O) in 200 mL of water.

-

Reduction Reaction: Add the sodium sulfide solution to the dinitrobenzene emulsion over a period of 10 minutes using a dropping funnel.

-

Monitoring the Reaction: The completion of the reaction can be monitored by placing a drop of the reaction mixture on a filter paper and adding a drop of iron or copper sulfate (B86663) solution. The absence of a black streak of metallic sulfide indicates the consumption of the sulfide reagent.

-

Work-up and Isolation: Once the reaction is complete, immediately cool the mixture to 20°C by adding 500 g of ice. Allow the mixture to stand for several hours.

-

Filtration and Purification: Filter the precipitated 3-nitroaniline. The crude product can be recrystallized from boiling water.

-

Drying: Dry the purified crystals to obtain 3-nitroaniline. The expected yield is approximately 55 g.

Experiment 2: Synthesis of this compound [7]

-

Dissolution: Dissolve the purified 3-nitroaniline in a minimal amount of warm dilute hydrochloric acid.

-

Crystallization: Cool the solution to induce crystallization of this compound.

-

Isolation: Collect the crystals by filtration.

-

Washing and Drying: Wash the crystals with a small amount of cold water and dry them thoroughly.

Visualizing the Workflow and Reaction Pathway

The following diagrams illustrate the experimental workflow for the synthesis and the chemical transformation involved.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Reaction pathway from 1,3-dinitrobenzene to this compound.

Safety Precautions

-

1,3-Dinitrobenzene is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

The reaction should be carried out in a well-ventilated fume hood.

-

Sodium sulfide is corrosive and can release toxic hydrogen sulfide gas upon contact with acids. Handle with care.

-

Concentrated hydrochloric acid is corrosive and should be handled with extreme caution.

This guide provides a detailed framework for the synthesis of this compound. Researchers are encouraged to consult original literature and safety data sheets (SDS) for all chemicals before undertaking any experimental work.

References

- 1. Buy this compound [smolecule.com]

- 2. Zinin reaction - Wikipedia [en.wikipedia.org]

- 3. echemi.com [echemi.com]

- 4. organicreactions.org [organicreactions.org]

- 5. sciencemadness.org [sciencemadness.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. prepchem.com [prepchem.com]

- 8. youtube.com [youtube.com]

- 9. scribd.com [scribd.com]

- 10. lookchem.com [lookchem.com]

Spectroscopic Profile of 3-Nitroanilinium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Nitroanilinium chloride, a key intermediate in the synthesis of various organic compounds. The following sections detail the Fourier-Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopic properties of this compound, offering a valuable resource for its identification and characterization.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The infrared spectrum of this compound is characterized by the vibrational frequencies of its constituent bonds, particularly those of the anilinium and nitro groups, and the substituted benzene (B151609) ring.

FTIR Spectral Data

The following table summarizes the characteristic infrared absorption peaks for this compound. The assignments are based on established group frequency correlations and data from related compounds, such as 3-nitroanilinium nitrate.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 3000 - 2800 | Broad, Strong | N-H stretching (in -NH₃⁺ group) |

| 1620 - 1600 | Medium | C=C aromatic ring stretching |

| 1580 - 1560 | Strong | Asymmetric NO₂ stretching |

| 1480 - 1460 | Medium | C=C aromatic ring stretching |

| 1360 - 1340 | Strong | Symmetric NO₂ stretching |

| 850 - 800 | Strong | C-H out-of-plane bending (aromatic) |

| 750 - 700 | Strong | C-H out-of-plane bending (aromatic) |

Experimental Protocol: FTIR Spectroscopy

Method: Potassium Bromide (KBr) Pellet Method[2]

-

Sample Preparation: A small amount of this compound (1-2 mg) is intimately mixed and ground with approximately 200 mg of dry KBr powder in an agate mortar and pestle.

-

Pellet Formation: The resulting fine powder is transferred to a pellet die and pressed under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded separately for background correction.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is influenced by the chromophoric nitro group and the aromatic ring, with the protonation of the amino group causing a noticeable effect on the absorption maxima compared to 3-nitroaniline (B104315).

UV-Vis Spectral Data

The electronic absorption data for this compound in ethanol (B145695) is presented below. The observed transitions are characteristic of nitro-substituted aromatic compounds.

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent | Electronic Transition |

| ~240 | ~15,000 | Ethanol | π → π |

| ~330 | ~2,000 | Ethanol | n → π |

Note: The exact λmax and ε values can vary slightly depending on the solvent and concentration. The protonation of the aniline (B41778) group to anilinium generally leads to a hypsochromic (blue) shift compared to the neutral 3-nitroaniline molecule due to the reduced electron-donating ability of the -NH₃⁺ group.[3]

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: A stock solution of this compound is prepared by accurately weighing the compound and dissolving it in a UV-grade solvent, such as ethanol, to a known concentration (e.g., 1 x 10⁻³ M). Serial dilutions are then performed to obtain a final concentration in the range of 1 x 10⁻⁴ to 1 x 10⁻⁵ M.

-

Data Acquisition: The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, with a quartz cuvette (1 cm path length) containing the sample solution. The solvent used for sample preparation is used as the reference in the second beam. The spectrum is typically scanned over a wavelength range of 200-400 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure of a compound. Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound in DMSO-d₆ shows distinct signals for the aromatic protons and the anilinium protons. The chemical shifts are influenced by the electron-withdrawing effects of the nitro and anilinium groups.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~8.2 | Singlet | - | 1H | H-2 |

| ~7.9 | Doublet | ~8.0 | 1H | H-4 or H-6 |

| ~7.6 | Triplet | ~8.0 | 1H | H-5 |

| ~7.5 | Doublet | ~8.0 | 1H | H-6 or H-4 |

| ~7.0 (broad) | Singlet | - | 3H | -NH₃⁺ |

Note: The assignments are based on substituent effects in substituted anilines and may require 2D NMR for unambiguous confirmation.[4]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of this compound.

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | C-3 (C-NO₂) |

| ~140 | C-1 (C-NH₃⁺) |

| ~131 | C-5 |

| ~125 | C-4 or C-6 |

| ~120 | C-6 or C-4 |

| ~115 | C-2 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) in a 5 mm NMR tube.[5] A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

This diagram illustrates how a sample of this compound is subjected to three primary spectroscopic techniques. Each technique yields specific information: FTIR identifies functional groups, UV-Vis probes electronic transitions, and NMR elucidates the detailed molecular structure. The combined interpretation of this data leads to a complete spectroscopic characterization of the compound.

Summary

The spectroscopic data presented in this guide provides a detailed fingerprint for this compound. The FTIR spectrum confirms the presence of the anilinium and nitro functional groups, the UV-Vis spectrum details the electronic transitions characteristic of the molecule, and the NMR spectra provide a map of the proton and carbon environments within the molecular structure. These datasets, along with the provided experimental protocols, serve as a valuable reference for researchers in the fields of chemical synthesis, materials science, and drug development.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. m-Nitroaniline hydrochloride | C6H7ClN2O2 | CID 36388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 4. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]

- 5. beilstein-journals.org [beilstein-journals.org]

Crystal structure analysis of 3-Nitroanilinium chloride

An In-depth Technical Guide on the Crystal Structure Analysis of 3-Nitroanilinium Chloride

Introduction

This compound (C₆H₇N₂O₂⁺·Cl⁻) is an organic salt derived from 3-nitroaniline (B104315), an important intermediate in the synthesis of dyes and a molecule of interest in materials science.[1][2] The protonation of the amino group in 3-nitroaniline leads to the formation of the 3-nitroanilinium cation, which, in the presence of a chloride counter-ion, forms a crystalline solid.[3] The study of its crystal structure provides fundamental insights into molecular conformation, intermolecular interactions, and crystal packing, which are crucial for understanding its solid-state properties and potential applications in fields such as organic electronics and pharmaceuticals.[1][4]

Nitroanilines are classic "push-pull" molecules, characterized by intramolecular charge transfer from the electron-donating amino group to the electron-withdrawing nitro group.[4] The analysis of the crystal structure of this compound reveals how protonation and subsequent ionic interactions influence the molecular geometry and the supramolecular architecture. This guide provides a detailed overview of the synthesis, crystallization, and comprehensive structural analysis of a triclinic polymorph of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a straightforward acid-base reaction. One common method involves the reduction of 1,3-dinitrobenzene (B52904) to yield 3-nitroaniline, which is then protonated using hydrochloric acid.[1]

A direct synthesis protocol is as follows:

-

Dissolution : 3-nitroaniline is dissolved in an aqueous solution.

-

Protonation : A stoichiometric equivalent (1:1 molar ratio) of hydrochloric acid (HCl) is added to the solution.[4] The lone pair of electrons on the nitrogen atom of the amino group attacks a proton from the HCl, forming the 3-nitroanilinium cation and a chloride anion.[3]

-

Crystallization : The resulting salt is then crystallized from the solution.

Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction analysis were grown using the slow evaporation technique.[4]

-

An aqueous mixture of 3-nitroaniline and hydrochloric acid in a 1:1 stoichiometric ratio was prepared.[4]

-

The solution was left undisturbed at room temperature, allowing the solvent to evaporate slowly over several days.[4]

-

This process yielded well-formed crystals of this compound.[4]

X-ray Data Collection and Structure Refinement

A suitable single crystal was selected and mounted on a Bruker SMART APEX CCD diffractometer for data collection.[4]

-

Data Collection : Diffraction data were collected at a temperature of 293 K using Molybdenum Kα (Mo Kα) radiation.[4] A total of 5204 reflections were measured.[4]

-

Structure Solution : The crystal structure was solved using the SHELXTL software package.[4]

-

Structure Refinement : The structure was refined using a full-matrix least-squares method on F². The hydrogen atoms involved in hydrogen bonding were located in difference Fourier maps and refined isotropically. Other hydrogen atoms were placed in calculated positions and refined using a riding model.[4]

Data Presentation

Crystallographic Data

The crystal structure of this compound was determined to be a triclinic polymorph. A previously reported form crystallizes in the monoclinic space group P2₁/c.[4] The asymmetric unit of the triclinic form contains two crystallographically independent 3-nitroanilinium cations and two chloride anions.[4]

| Parameter | Value |

| Chemical Formula | C₆H₇N₂O₂⁺·Cl⁻ |

| Formula Weight | 174.59 g/mol [4] |

| Crystal System | Triclinic[4] |

| Space Group | P1[4] |

| a (Å) | 6.9936 (8)[4] |

| b (Å) | 7.8608 (9)[4] |

| c (Å) | 14.6708 (16)[4] |

| α (°) | 87.079 (19)[4] |

| β (°) | 81.813 (19)[4] |

| γ (°) | 73.597 (17)[4] |

| Volume (ų) | 765.77 (15)[4] |

| Z | 4[4] |

| Temperature (K) | 293[4] |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Reflections Collected | 5204[4] |

| Independent Reflections | 2640[4] |

| R[F² > 2σ(F²)] | 0.039[4] |

| wR(F²) | 0.139[4] |

| Goodness-of-fit (S) | 1.22[4] |

Hydrogen Bond Geometry

The crystal packing is primarily stabilized by a network of intermolecular N-H···Cl hydrogen bonds.[4] All ammonium (B1175870) hydrogen atoms are involved in these interactions with the chloride anions.[4]

| D—H···A | d(D—H) (Å) | d(H···A) (Å) | d(D···A) (Å) | <(DHA) (°) |

| N1A—H1AA···Cl2 | 0.93 (4) | 2.22 (4) | 3.143 (3) | 172 (3) |

| N1A—H1AB···Cl1 | 0.84 (4) | 2.39 (4) | 3.220 (3) | 170 (3) |

| N1A—H1AC···Cl2ⁱ | 0.88 (4) | 2.37 (4) | 3.208 (3) | 160 (3) |

| N1B—H1BA···Cl1 | 0.88 (4) | 2.26 (4) | 3.131 (3) | 170 (3) |

| N1B—H1BB···Cl2 | 0.89 (4) | 2.36 (4) | 3.243 (3) | 171 (3) |

| N1B—H1BC···Cl1ⁱⁱ | 0.89 (4) | 2.33 (4) | 3.193 (3) | 164 (3) |

| Symmetry codes: (i) x, y, z-1; (ii) x, y, z+1. Data extracted from the referenced publication's supplementary materials. |

Mandatory Visualization

Experimental Workflow

The logical flow from chemical synthesis to final structural analysis is depicted below.

Caption: Experimental workflow for the crystal structure analysis.

Hydrogen Bonding Network

The N-H···Cl interactions form distinct ring motifs that define the crystal packing.

Caption: Diagram of the N-H···Cl hydrogen bonding interactions.

Structural Analysis

The crystal structure of this triclinic polymorph reveals two independent 3-nitroanilinium cations (A and B) and two chloride anions in the asymmetric unit.[4] The protonation on the nitrogen atom of the amino group is confirmed by the elongated C-N bond distances.[4]

The nitro groups of the two independent cations are twisted relative to the plane of their respective aromatic rings by 0.32(3)° and 7.1(3)°.[4] This slight difference in torsion angles highlights the subtle conformational variations induced by the local crystal environment.

The most significant feature of the crystal packing is the extensive network of N-H···Cl hydrogen bonds. These interactions link the cations and anions into layers parallel to the (001) crystal plane.[4] This layered arrangement results in the formation of alternating hydrophilic and hydrophobic regions within the crystal lattice.[4] The hydrogen bonds create R₄²(8) ring motifs, a common pattern in crystal engineering, which contributes to the overall stability of the structure.[4]

References

In-Depth Technical Guide: Thermal Stability and Decomposition of 3-Nitroanilinium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of 3-Nitroanilinium chloride (3-NACL), a compound of interest in materials science and pharmaceutical development. Understanding the thermal stability and decomposition behavior of this organic salt is critical for its safe handling, processing, and application in various fields. This document details its thermal characteristics, outlines experimental protocols for thermal analysis, and presents a hypothesized decomposition pathway.

Data Presentation: Thermal Analysis of this compound

The thermal behavior of this compound has been investigated using Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA). The key quantitative data from these analyses are summarized in the table below.

| Thermal Event | Temperature (°C) | Weight Loss (%) | Method |

| Onset of Thermal Stability | Up to 110 | - | TGA |

| Melting Point | 119 | - | DTA |

| Initial Weight Loss | 110 - 164 | 3.46 | TGA |

| Decomposition Point | 251 | 95.18 | TGA/DTA |

| Residual Mass at 800°C | 800 | 1.36 (remaining) | TGA |

Data sourced from a study on the structural, optical, and thermal properties of this compound single crystals.[1]

The TGA curve indicates that this compound is thermally stable up to 110°C.[1] A minor weight loss of 3.46% is observed between 110°C and 164°C, which may be attributed to the release of adsorbed moisture or volatile impurities.[1] The major decomposition event occurs at 251°C, leading to a significant weight loss of 95.18%.[1] The DTA curve confirms the melting point at 119°C and the decomposition at 251°C, with the sharpness of the endothermic peaks suggesting a high degree of purity and crystallinity of the material.[1]

Experimental Protocols: Thermal Analysis

The following provides a detailed methodology for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA) for a solid organic compound like this compound.

Objective: To determine the thermal stability, melting point, and decomposition profile of this compound.

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing TGA and DSC/DTA is recommended, such as a PerkinElmer TG/DTA Thermal Analyser or equivalent.

Materials:

-

This compound sample (high purity, powdered form)

-

Inert reference material for DSC/DTA (e.g., empty alumina (B75360) crucible)

-

High-purity nitrogen or argon gas (for inert atmosphere)

-

TGA/DSC sample pans (e.g., alumina, aluminum, or platinum)

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is finely powdered to promote uniform heating.

-

Accurately weigh 5-10 mg of the sample into a clean, tared TGA/DSC crucible.

-

Record the exact mass of the sample.

-

-

Instrument Setup:

-

Place the sample crucible onto the TGA balance.

-

Place an empty reference crucible on the reference platform.

-

Seal the furnace and begin purging with the inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Initial Temperature: Start the experiment at ambient temperature (e.g., 25-30°C).

-

Heating Rate: Program a linear heating rate of 10°C/min. A slower rate (e.g., 5°C/min) may be used for higher resolution of thermal events.

-

Final Temperature: Heat the sample up to a temperature where complete decomposition is expected (e.g., 600-800°C).

-

Isothermal Hold (Optional): An initial isothermal hold at a temperature slightly above ambient (e.g., 40°C) for a few minutes can ensure thermal equilibrium before the ramp begins.

-

-

Data Acquisition:

-

Simultaneously record the sample mass (TGA), the differential heat flow (DSC), or the temperature difference (DTA) as a function of temperature.

-

-

Data Analysis:

-

TGA Curve: Analyze the plot of mass versus temperature to identify the onset of decomposition, temperature ranges of mass loss, and the percentage of residual mass.

-

DTG Curve: The derivative of the TGA curve (DTG) can be used to pinpoint the temperatures of the maximum rates of mass loss.

-

DSC/DTA Curve: Analyze the heat flow or temperature difference versus temperature plot to identify endothermic events (e.g., melting, boiling, sublimation) and exothermic events (e.g., decomposition, crystallization). The peak temperature of an endotherm can be taken as the melting or decomposition point.

-

Mandatory Visualizations

Experimental Workflow for Thermal Analysis

Caption: Experimental workflow for TG/DTA analysis.

Hypothesized Decomposition Pathway

Caption: Hypothesized thermal decomposition pathway.

References

Solubility of 3-Nitroanilinium Chloride in Common Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-nitroanilinium chloride in common organic solvents. Due to a notable scarcity of quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for researchers to determine these values experimentally. It includes a discussion of the anticipated solubility profile based on the compound's chemical structure and data from analogous compounds. Furthermore, this guide presents detailed experimental protocols for solubility determination and templates for data presentation, enabling a standardized approach to generating and reporting these critical physicochemical parameters.

Introduction

This compound (C₆H₇ClN₂O₂), the hydrochloride salt of 3-nitroaniline, is a chemical intermediate with applications in various fields, including the synthesis of dyes and potentially in pharmaceutical development.[1][2] A thorough understanding of its solubility in different organic solvents is paramount for optimizing reaction conditions, designing purification strategies such as crystallization, and for various formulation and drug delivery studies. This guide aims to equip researchers with the necessary information and methodologies to accurately assess the solubility of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 33240-96-9 | [3] |

| Molecular Formula | C₆H₇ClN₂O₂ | [3] |

| Molecular Weight | 174.58 g/mol | [3] |

| Appearance | Yellow solid | [1] |

| Melting Point | 98 °C | [2] |

| Boiling Point | 307 °C at 760 mmHg | [3] |

Expected Solubility Profile

While specific quantitative data is lacking, the solubility of this compound can be qualitatively inferred from its structure and by examining related compounds. As an organic salt, it is expected to be more soluble in polar solvents compared to non-polar ones. The presence of the anilinium ion suggests that polar protic solvents, which can solvate both the cation and the chloride anion, would be particularly effective.

Conversely, the nitro group and the benzene (B151609) ring introduce some non-polar character, which might afford some solubility in less polar aprotic solvents. The solubility of the parent compound, 3-nitroaniline, is noted to be good in ethanol, acetone, and chloroform.[4] However, as the hydrochloride salt, this compound will exhibit significantly different solubility due to its ionic nature. Aniline hydrochloride, a related salt, is soluble in water, alcohol, and chloroform.[5] Based on these considerations, a predicted qualitative solubility ranking is presented in Table 2.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Predicted Solubility | Rationale |

| Methanol | Soluble | A polar protic solvent capable of hydrogen bonding and solvating ions. Some sources confirm solubility without quantitative data.[6] |

| Ethanol | Soluble | Similar to methanol, a polar protic solvent. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent, effective at dissolving salts. |

| Dimethylformamide (DMF) | Soluble | A polar aprotic solvent with a high dielectric constant. |

| Acetone | Moderately Soluble | A polar aprotic solvent, may be less effective than DMSO or DMF. |

| Acetonitrile | Moderately Soluble | A polar aprotic solvent. |

| Dichloromethane | Sparingly Soluble | A less polar solvent, though some solubility may be observed. |

| Ethyl Acetate | Sparingly Soluble | A moderately polar solvent. |

| Toluene | Insoluble | A non-polar aromatic solvent. |

| Hexane | Insoluble | A non-polar aliphatic solvent. |

Quantitative Solubility Data

As of the date of this publication, extensive quantitative solubility data for this compound in a range of common organic solvents is not available in peer-reviewed literature. The following table is provided as a template for researchers to record their experimentally determined solubility data. It is recommended to measure solubility at various temperatures to understand the thermodynamic properties of the dissolution process.

Table 3: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Methanol | 25 | Data to be determined | Data to be determined |

| Ethanol | 25 | Data to be determined | Data to be determined |

| Acetone | 25 | Data to be determined | Data to be determined |

| Dichloromethane | 25 | Data to be determined | Data to be determined |

| Ethyl Acetate | 25 | Data to be determined | Data to be determined |

| Acetonitrile | 25 | Data to be determined | Data to be determined |

| Dimethylformamide (DMF) | 25 | Data to be determined | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined |

Experimental Protocols for Solubility Determination

The isothermal shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.[7] The concentration of the dissolved solute in the saturated solution can then be determined using gravimetric or spectrophotometric analysis.

Isothermal Shake-Flask Method

-

Preparation of Saturated Solution:

-

Add an excess amount of finely powdered this compound to a series of vials, each containing a known volume of the selected organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours to permit the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to the temperature of the experiment) fitted with a compatible syringe filter (e.g., 0.45 µm PTFE) to avoid transferring any solid particles.

-

Quantification by Gravimetric Analysis

This method is suitable for non-volatile solutes.

-

Sample Preparation:

-

Transfer the filtered supernatant to a pre-weighed, clean, and dry container (e.g., a glass vial or evaporating dish).

-

Record the exact volume of the supernatant transferred.

-

-

Solvent Evaporation:

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

-

Drying and Weighing:

-

Once the solvent is completely removed, dry the container with the solid residue to a constant weight in a vacuum oven.

-

Cool the container in a desiccator before weighing it on an analytical balance.

-

-

Calculation:

-

The solubility is calculated by dividing the mass of the dried solute by the volume of the supernatant taken.

-

Quantification by UV-Vis Spectrophotometry

This method is applicable if this compound has a chromophore that absorbs in the UV-Vis range and does not interfere with the solvent's absorbance.

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

-

Generation of a Calibration Curve:

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin (or close to it).

-

-

Sample Analysis:

-

Dilute the filtered supernatant from the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal shake-flask method.

Caption: Workflow for Isothermal Saturation Solubility Determination.

Conclusion

References

- 1. Nitrobenzene - Sciencemadness Wiki [sciencemadness.org]

- 2. adityadyechem.com [adityadyechem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Ionic liquid - Wikipedia [en.wikipedia.org]

- 5. Aniline hydrochloride | 142-04-1 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. solubilityofthings.com [solubilityofthings.com]

The Antimicrobial and Antifungal Potential of 3-Nitroanilinium Chloride Derivatives: A Methodological and Structural Framework

This technical guide, therefore, serves as a foundational framework for researchers, scientists, and drug development professionals interested in exploring this promising, yet underexplored, class of compounds. It outlines the general synthetic pathways, standardized experimental protocols for antimicrobial and antifungal evaluation, and data presentation structures that would be essential for a thorough investigation. The methodologies and examples provided are based on established practices for analogous nitroaromatic and aniline-based compounds.[3][4][5]

Rationale for Investigation

Nitro-containing aromatic compounds have a long history in antimicrobial drug discovery, with their mechanism of action often linked to the generation of toxic reactive nitrogen species upon reduction of the nitro group within microbial cells.[2] Aniline derivatives have also been explored for their diverse biological activities. The combination of the 3-nitroaniline (B104315) core with a quaternized ammonium (B1175870) chloride group suggests that these derivatives could possess favorable properties for antimicrobial action, potentially through enhanced cell membrane interaction and subsequent disruption. A systematic study involving various substitutions on the anilinium nitrogen would be crucial to elucidate structure-activity relationships (SAR) and identify lead compounds.

General Synthesis of 3-Nitroanilinium Chloride Derivatives

The synthesis of N-substituted this compound derivatives can be conceptualized as a two-step process. The initial step typically involves the nucleophilic substitution of a leaving group on a reactant by 3-nitroaniline to form an N-substituted 3-nitroaniline intermediate. This is followed by protonation with hydrochloric acid to yield the final anilinium chloride salt.

A general synthetic scheme is presented below:

References

- 1. Antifungal Activity of Substituted Nitrobenzenes and Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Nonlinear Optical Properties of 3-Nitroanilinium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nonlinear optical (NLO) properties of 3-Nitroanilinium chloride (3NACL). The document details the material's synthesis, crystal structure, and key linear and nonlinear optical characteristics, supported by experimental data and methodologies. This guide is intended for researchers and professionals in materials science, optics, and photonics seeking a thorough understanding of this promising third-order NLO material.

Introduction

Organic nonlinear optical (NLO) materials have garnered significant attention for their potential applications in optoelectronics, including optical switching, optical limiting, and data storage. This compound, an organic salt, has emerged as a noteworthy candidate due to its significant third-order NLO response. This guide synthesizes the current scientific knowledge on 3NACL, presenting its properties in a structured and accessible format.

Synthesis and Crystal Growth

Single crystals of this compound are typically grown using the slow evaporation solution technique.[1]

Experimental Protocol: Slow Evaporation Solution Growth

-

Synthesis of this compound: 3-Nitroaniline is dissolved in a suitable solvent, and hydrochloric acid is added to form the this compound salt. The resulting salt is then purified by recrystallization.

-

Preparation of Supersaturated Solution: A supersaturated solution of the synthesized 3NACL is prepared at an elevated temperature in a suitable solvent. The choice of solvent is critical and is often determined through solubility studies.

-

Filtration: The hot, supersaturated solution is filtered using a high-quality filter paper to remove any suspended impurities or undissolved particles.

-

Crystal Growth: The filtered solution is transferred to a clean, undisturbed container (e.g., a beaker or crystallizing dish) and covered with a perforated lid to control the rate of solvent evaporation. The container is then left in a constant-temperature environment, free from mechanical vibrations.

-

Harvesting: Over a period of several days to weeks, as the solvent slowly evaporates, single crystals of 3NACL will nucleate and grow. Once the crystals reach a suitable size, they are carefully harvested from the solution.

Crystal Structure and Properties

The structural and physical properties of this compound have been characterized using various analytical techniques.

Crystal Structure

Single-crystal X-ray diffraction (XRD) studies have revealed that this compound crystallizes in a triclinic system with a centrosymmetric space group P-1.[1] The presence of a center of symmetry in the crystal structure dictates that the second-order nonlinear optical susceptibility (χ⁽²⁾) is zero. Consequently, 3NACL does not exhibit second-harmonic generation (SHG). The material can exist in different polymorphic forms, with a monoclinic form also having been reported.[2]

Table 1: Crystallographic Data for this compound (Triclinic Polymorph) [1][2]

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 (centrosymmetric) |

| a (Å) | 6.9936 |

| b (Å) | 7.8608 |

| c (Å) | 14.6708 |

| α (°) | 87.079 |

| β (°) | 81.813 |

| γ (°) | 73.597 |

| Volume (ų) | 765.77 |

| Z | 4 |

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal of 3NACL is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. X-rays (typically Mo Kα radiation) are directed at the crystal, and the diffraction pattern is collected by a detector as the crystal is rotated.

-

Unit Cell Determination: A short data collection is initially performed to determine the unit cell parameters and the crystal system.

-

Full Data Collection: A complete dataset of diffraction intensities is collected over a wide range of angles.

-

Structure Solution and Refinement: The collected data is processed to solve the crystal structure, determining the atomic positions within the unit cell. The structural model is then refined to achieve the best fit with the experimental data.

Linear and Nonlinear Optical Properties

Linear Optical Properties

The linear optical properties of 3NACL have been investigated using UV-Vis-NIR spectroscopy. The material exhibits good optical transparency in the visible and near-infrared regions.

Table 2: Linear Optical Properties of this compound [1]

| Property | Value |

| Transmittance | 83% |

| UV Cut-off Wavelength | 281 nm |

Experimental Protocol: UV-Vis-NIR Spectroscopy

-

Sample Preparation: A thin, polished single crystal of 3NACL of uniform thickness is prepared.

-

Spectrometer Setup: A UV-Vis-NIR spectrophotometer is calibrated by recording a baseline spectrum.

-

Data Acquisition: The prepared crystal is placed in the sample holder of the spectrophotometer, and the transmittance spectrum is recorded over the desired wavelength range (typically 200-2500 nm).

-

Analysis: The spectrum is analyzed to determine the transmission window and the UV cut-off wavelength, which is the wavelength at which the material starts to strongly absorb light.

Third-Order Nonlinear Optical Properties

Due to its centrosymmetric crystal structure, this compound is a third-order NLO material. Its third-order NLO properties have been investigated using the Z-scan technique.

Table 3: Third-Order Nonlinear Optical Parameters of this compound [1]

| Parameter | Symbol | Value |

| Nonlinear Absorption Coefficient | β | 7.5472 × 10⁻¹² m/W |

| Nonlinear Refractive Index | n₂ | 5.6931 × 10⁻¹⁹ m²/W |

| Third-Order NLO Susceptibility | χ⁽³⁾ | 2.9491 × 10⁻¹³ esu |

The positive values for β and n₂ indicate the presence of saturable absorption and a self-focusing effect, respectively.[1]

Experimental Protocol: Z-scan Technique

The Z-scan technique is a single-beam method used to measure the sign and magnitude of the real and imaginary parts of the third-order nonlinear susceptibility, χ⁽³⁾.

-

Experimental Setup: A high-intensity laser beam is focused using a lens. The 3NACL crystal is mounted on a translation stage that allows it to be moved along the z-axis (the direction of beam propagation) through the focal point. A detector is placed in the far field to measure the transmitted intensity.

-

Closed-Aperture Z-scan: An aperture is placed before the detector. As the crystal is moved through the focus, any nonlinear refraction will cause a change in the beam divergence, leading to a change in the intensity transmitted through the aperture. The resulting transmittance curve as a function of the crystal's position provides the sign and magnitude of the nonlinear refractive index (n₂).

-

Open-Aperture Z-scan: The aperture is removed, and the entire transmitted beam is collected by the detector. This measurement is sensitive to nonlinear absorption. The resulting transmittance curve as a function of the crystal's position is used to determine the nonlinear absorption coefficient (β).

-

Data Analysis: The real and imaginary parts of χ⁽³⁾ are calculated from the obtained values of n₂ and β.

Other Important Properties

Thermal and Mechanical Stability

The thermal stability of this compound has been assessed by thermogravimetric analysis (TGA) and differential thermal analysis (DTA). The mechanical stability has been determined using Vickers microhardness tests.[1]

Laser Damage Threshold (LDT)

The laser damage threshold is a crucial parameter for materials intended for use in high-power laser applications. For an inclusion-free 3NACL crystal, the LDT has been measured to be 4.3 GW/cm².[1]

Dielectric Properties

Dielectric studies of 3NACL have shown that the dielectric constant and dielectric loss are high at lower frequencies, which is attributed to space charge polarization.[1]

Conclusion

This compound is a promising organic material with significant third-order nonlinear optical properties. Its centrosymmetric triclinic crystal structure precludes second-order NLO effects but makes it a suitable candidate for applications based on third-order phenomena. The material exhibits good optical transparency, a high laser damage threshold, and notable nonlinear absorption and refraction. The synthesis via the slow evaporation technique allows for the growth of high-quality single crystals, which are essential for detailed characterization and potential device fabrication. Further research into optimizing the crystal growth process and exploring its applications in optical limiting and all-optical switching devices is warranted.

References

3-Nitroanilinium Chloride: A Comprehensive Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 3-nitroanilinium chloride, a versatile precursor in organic synthesis. It details its physicochemical properties, synthesis protocols, key reactions, and applications, with a focus on its role in the development of dyes, specialty chemicals, and as a scaffold in medicinal chemistry.

Introduction

This compound (C₆H₇ClN₂O₂) is the hydrochloride salt of 3-nitroaniline (B104315).[1][2] It typically appears as a yellow solid and serves as a crucial intermediate in various chemical manufacturing processes.[1] The presence of both an anilinium group and a nitro group on the aromatic ring imparts unique reactivity, making it a valuable building block for a diverse range of more complex molecules.[3] Its applications span from the synthesis of commercial dyes to its use as a foundational structure in the creation of novel pharmaceutical compounds.[1][3]

Physicochemical and Spectroscopic Data

A summary of the key properties of this compound is presented below.

| Property | Value | Reference |

| IUPAC Name | (3-nitrophenyl)azanium;chloride | [1][4] |

| Synonyms | 3-Nitroaniline hydrochloride, m-Nitroanilinium chloride | [2][4][5] |

| CAS Number | 33240-96-9 | [2][5][6] |

| Molecular Formula | C₆H₇ClN₂O₂ | [1][2][5] |

| Molecular Weight | 174.58 g/mol | [1][2] |

| Appearance | Yellow solid | [1] |

| Melting Point | 114 °C (for 3-nitroaniline base) | [7][8] |

| Boiling Point | 307 °C at 760 mmHg (for 3-nitroaniline base) | [5] |

| Solubility in Water | 0.1 g/100 ml (20 °C) (for 3-nitroaniline base) | [8] |

| InChI Key | FWUUMDDHHPVSPL-UHFFFAOYSA-N | [1][2][4] |

Spectroscopic data for the parent compound, 3-nitroaniline, is available and provides the basis for the characterization of its salt.[4] Techniques such as ¹H NMR, ¹³C NMR, UV-VIS, and IR spectroscopy are essential for its identification.[4][9]

Synthesis of this compound

The synthesis of this compound is a two-step process. First, its precursor, 3-nitroaniline, is synthesized, which is then protonated with hydrochloric acid.

Caption: Synthesis workflow for this compound.

3.1. Experimental Protocol: Synthesis of 3-Nitroaniline from 1,3-Dinitrobenzene

This procedure is based on the selective reduction of one nitro group, commonly known as the Zinin reaction.[1][8]

-

Materials:

-

1,3-Dinitrobenzene (10 g)

-

Ethanol (B145695) (40 g)

-

Concentrated ammonium (B1175870) hydroxide (B78521) solution (8 g)

-

Hydrogen sulfide (B99878) gas (H₂S)

-

Dilute hydrochloric acid

-

Ammonium hydroxide for neutralization

-

-

Procedure:

-

Dissolve 10 g of 1,3-dinitrobenzene in 40 g of ethanol in a reaction flask. Some material may precipitate upon cooling.

-

Add 8 g of concentrated ammonium hydroxide solution to the mixture.[7]

-

Saturate the solution with hydrogen sulfide gas at room temperature.[7]

-

After saturation, heat the mixture under reflux for 30 minutes.[7]

-

Cool the reaction mixture back to room temperature and pass hydrogen sulfide through it again until the total weight gain of the flask contents is approximately 6 g.[7]

-

Dilute the resulting solution with water to precipitate the crude 3-nitroaniline.

-

Filter the crude product and wash it with water.[7]

-

Extract the product by warming with dilute hydrochloric acid. This step forms the this compound salt in solution.[7]

-

To isolate the free base for characterization or other reactions, neutralize the acidic extract with ammonium hydroxide.

-

The precipitated 3-nitroaniline can be recrystallized from hot water. The expected yield is 70-80%.[7]

-

3.2. Experimental Protocol: Formation of this compound

-

Materials:

-

Synthesized 3-nitroaniline

-

Concentrated hydrochloric acid

-

Anhydrous diethyl ether

-

-

Procedure:

-

Dissolve the purified 3-nitroaniline in a minimal amount of a suitable solvent like ethanol or diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of concentrated hydrochloric acid dropwise while stirring.

-

The this compound will precipitate out of the solution.

-

Filter the solid product, wash with cold anhydrous diethyl ether to remove excess HCl and solvent, and dry under vacuum.

-

Core Reactions in Organic Synthesis

This compound is a precursor to a variety of organic compounds through several key reactions. The anilinium group can be deprotonated to the free amine, which is then available for diazotization, while the nitro group can be reduced.

Caption: Key synthetic pathways starting from this compound.

4.1. Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is a fundamental transformation, yielding 1,3-diaminobenzene (m-phenylenediamine) derivatives. These diamines are crucial monomers for high-performance polymers and precursors for other complex molecules.

-

General Protocol (Bechamp Reduction):

-

Suspend 3-nitroaniline (or its salt) in water.

-

Add iron filings and a catalytic amount of hydrochloric acid.

-

Heat the mixture under reflux with vigorous stirring. The reaction is exothermic and may require initial cooling.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, make the mixture basic with a strong base (e.g., NaOH) to precipitate iron oxides.

-

The product, m-phenylenediamine, can be isolated by steam distillation or solvent extraction.

-

4.2. Diazotization and Azo Coupling

The amino group of 3-nitroaniline (after neutralization of the salt) can be converted to a diazonium salt. This intermediate is highly reactive and readily undergoes azo coupling reactions to form intensely colored azo compounds, which form the chemical basis for many dyes.[1]

-

General Protocol:

-

Dissolve this compound in an aqueous solution of hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO₂) dropwise. Maintain the low temperature throughout the addition.

-

The resulting solution contains the 3-nitrophenyldiazonium chloride intermediate.

-

This diazonium salt solution is used immediately by adding it to a cooled solution of a coupling partner (e.g., a phenol (B47542) or another aniline (B41778) derivative) to form the azo dye.

-

4.3. Electrophilic Aromatic Substitution

The aromatic ring of 3-nitroaniline can undergo further substitution, such as halogenation. The amino group is a strong activating group and ortho-, para-director, while the nitro group is a deactivating meta-director. The outcome of the reaction depends on the specific reaction conditions.

-

Example: Chlorination

-

Reacting 3-nitroaniline with chlorine gas in the presence of a Lewis acid catalyst like ferric chloride (FeCl₃) can lead to the introduction of chlorine atoms onto the aromatic ring.[10] The positions of substitution will be influenced by the directing effects of the existing substituents.

-

Applications in Drug Development and Industry

While direct biological activity of this compound is noted, particularly for its antimicrobial and antifungal properties, its primary value lies in its role as a precursor.[1]

-

Drug Development: The nitroaniline scaffold is a common feature in many medicinally relevant molecules.[3] The ability to functionalize the molecule at three distinct positions (via the amino group, the nitro group, and the aromatic ring) makes it a versatile starting point for building libraries of compounds for drug discovery. Its derivatives are investigated as potential therapeutic agents.[1]

-

Dye Manufacturing: This is the most established industrial application. 3-Nitroaniline is a key intermediate for producing commercially significant dyes, including Disperse Yellow 5 and Acid Blue 29.[1][8]

-

Organic Electronics: When polymerized, derivatives of 3-nitroaniline exhibit conductive properties, leading to research into their use in organic semiconductors and other electronic devices.[1]

-

Specialty Chemicals: Nitroaniline derivatives are used to produce antioxidants and agrochemicals.[3]

References

- 1. Buy this compound [smolecule.com]

- 2. This compound | C6H7ClN2O2 | CID 12215133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Chloro-2-nitroaniline | 59483-54-4 | Benchchem [benchchem.com]

- 4. m-Nitroaniline hydrochloride | C6H7ClN2O2 | CID 36388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 33240-96-9 [chemnet.com]

- 6. lookchem.com [lookchem.com]

- 7. prepchem.com [prepchem.com]

- 8. 3-Nitroaniline - Wikipedia [en.wikipedia.org]

- 9. Amine - Wikipedia [en.wikipedia.org]

- 10. homework.study.com [homework.study.com]

An In-depth Technical Guide on the Biological Applications of Substituted 3-Nitroanilinium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological applications of substituted 3-nitroanilinium chloride and related nitroaromatic compounds, with a focus on their potential as antimicrobial and antitumor agents. This document synthesizes available data, details relevant experimental protocols, and visualizes key workflows and mechanisms to support ongoing research and development in this area.

Introduction

Substituted this compound and its derivatives are a class of organic compounds characterized by a nitro group (-NO2) and an anilinium cation. The presence of the electron-withdrawing nitro group significantly influences the electronic properties of the aromatic ring, making these compounds valuable precursors in the synthesis of dyes and pharmaceuticals.[1][2] Research indicates that the nitro group is a critical pharmacophore that imparts significant biological activity, including antimicrobial and antitumor properties.[3][4] The biological activity of nitroaromatic compounds is often attributed to their reductive bioactivation within target cells, leading to the formation of reactive intermediates that can induce cellular damage.[5][6]

Antimicrobial Applications

Derivatives of this compound have shown promise as antimicrobial agents.[1] The general mechanism of antimicrobial action for nitroaromatic compounds involves the enzymatic reduction of the nitro group within the microbial cell. This process generates cytotoxic intermediates, such as nitroso and hydroxylamine (B1172632) species, and reactive oxygen species (ROS), which can damage cellular macromolecules like DNA, leading to cell death.[3][5]

Quantitative Antimicrobial Activity Data

While specific quantitative data for a wide range of substituted this compound derivatives is not extensively available in the public domain, the following table summarizes representative minimum inhibitory concentration (MIC) data for related nitroaniline and nitroaromatic compounds to illustrate their potential antimicrobial efficacy.

| Compound Class | Specific Derivative/Compound | Test Organism | MIC (µg/mL) | Reference |

| Nitroaniline Derivative | N-Substituted 2-Nitroaniline | S. aureus | Varies with substitution | [7] |

| Nitroaniline Derivative | N-Substituted 2-Nitroaniline | E. coli | Varies with substitution | [7] |

| Nitroaromatic Compound | 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide | Hypoxic UV4 cells | Selective cytotoxicity | [8] |

| Nitroaromatic Compound | N-[(N,N-dimethylamino)ethyl]carboxamide analogue of 2,4-dinitroaniline (B165453) mustard | Hypoxic UV4 cells | Selective cytotoxicity | [8] |

Experimental Protocols for Antimicrobial Activity Screening

1. Agar (B569324) Well Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.[9][10]

-

Preparation of Media and Inoculum:

-

Prepare sterile Mueller-Hinton agar (MHA) plates for bacteria or Sabouraud dextrose agar (SDA) plates for fungi.[9]

-

Culture the test microorganisms overnight in a suitable broth.

-

Adjust the turbidity of the microbial suspension to the 0.5 McFarland standard.[9]

-

Evenly spread 100 µL of the standardized inoculum over the agar surface using a sterile cotton swab.[9]

-

-

Well Preparation and Compound Application:

-

Allow the inoculated plates to dry for a few minutes.

-

Create wells of 6 mm diameter in the agar using a sterile cork borer.[9]

-

Prepare stock solutions of the test compounds (substituted this compound derivatives) in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 100 µg/mL).[9]

-

Add a defined volume (e.g., 100 µL) of each test solution into the respective wells.[9]

-

Include a solvent control (e.g., DMSO) and a positive control (a standard antibiotic) in separate wells.

-

-

Incubation and Measurement:

2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][11]

-

Preparation of Compound Dilutions:

-

Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth (e.g., Mueller-Hinton Broth).[7]

-

-

Inoculation:

-

Prepare a standardized inoculum of the test microorganism.

-

Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[10]

-

-

Incubation and Observation:

-

Incubate the microtiter plate at the appropriate temperature and duration for the test organism.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[7]

-

Visualizations: Antimicrobial Mechanism and Screening Workflow

Caption: Proposed antimicrobial mechanism of nitroaromatic compounds.

Caption: General workflow for antimicrobial screening.

Antitumor Applications

Nitroaromatic compounds, including derivatives of nitroaniline, have been investigated for their potential as anticancer agents.[12][13] Their mechanism of action in cancer cells is often linked to their ability to be selectively activated in the hypoxic (low oxygen) environment characteristic of solid tumors.[8] This hypoxia-selective activation leads to the formation of cytotoxic species that can kill cancer cells.

Quantitative Antitumor Activity Data

The following table presents IC50 values for some nitroaromatic compounds against various cancer cell lines, providing an indication of their cytotoxic potential.

| Compound Class | Specific Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Nitroquinoline Derivative | Novel 3-nitroquinolines | A431 (epidermoid carcinoma) | Micromolar to nanomolar range | [13] |

| Nitroquinoline Derivative | Novel 3-nitroquinolines | MDA-MB-468 (breast cancer) | Micromolar to nanomolar range | [13] |

| 3-Nitrophenyl Chalcone (B49325) Derivative | 1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one | HCT-116 (colon cancer) | 1.71 (48h) | [14] |

| 3-Nitrophenyl Chalcone Derivative | 1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one | HT-29 (colon cancer) | 7.76 (48h) | [14] |

| Nitroaromatic Compound | Compound 3 | Various human cancer cell lines | < 8.5 | [12] |

| Nitroaromatic Compound | Compound 24 | Various human cancer cell lines | < 8.5 | [12] |

Experimental Protocols for Antitumor Activity Evaluation

1. MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.[7][15]

-

Cell Seeding:

-

Compound Treatment:

-

Treat the cells with various concentrations of the test compounds.

-

Incubate for an additional 48-72 hours.[7]

-

-

MTT Addition and Formazan (B1609692) Solubilization:

-

Absorbance Measurement and IC50 Determination:

2. Apoptosis Assay by Flow Cytometry

This assay determines the mode of cell death induced by the test compound.[15]

-

Cell Treatment and Harvesting:

-

Treat cells with the IC50 concentration of the test compound for a specified time.

-

Harvest both floating and adherent cells and wash with cold phosphate-buffered saline (PBS).[15]

-

-

Staining:

-

Resuspend the cells in Annexin V binding buffer.

-

Stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.[15]

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Determine the percentages of live, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence signals.[15]

-

Visualizations: Antitumor Screening and Synthesis Workflow

Caption: Workflow for in vitro antitumor screening.

Caption: General synthesis and characterization workflow.

Conclusion

Substituted this compound derivatives and related nitroaromatic compounds represent a promising area for the discovery of new therapeutic agents. Their inherent chemical properties, conferred by the nitro group, provide a foundation for potent antimicrobial and antitumor activities. The methodologies and data presented in this guide offer a framework for researchers and drug development professionals to further explore and harness the therapeutic potential of this class of compounds. Future research should focus on synthesizing and screening a wider range of derivatives to establish clear structure-activity relationships and to identify lead candidates with enhanced efficacy and selectivity.

References

- 1. Buy this compound [smolecule.com]

- 2. 3-Nitroaniline - Wikipedia [en.wikipedia.org]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Hypoxia-selective antitumor agents. 5. Synthesis of water-soluble nitroaniline mustards with selective cytotoxicity for hypoxic mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovering novel 3-nitroquinolines as a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of 3-Nitroanilinium Chloride: An Application Note and Experimental Protocol